molecular formula C27H25N3O4 B6016482 3-Hydroxy-2-(4-methoxyphenyl)-4-[(4-morpholin-4-ylphenyl)iminomethyl]isoquinolin-1-one

3-Hydroxy-2-(4-methoxyphenyl)-4-[(4-morpholin-4-ylphenyl)iminomethyl]isoquinolin-1-one

Cat. No.: B6016482
M. Wt: 455.5 g/mol
InChI Key: AFXBUDMRIOCNQX-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(4-methoxyphenyl)-4-[(4-morpholin-4-ylphenyl)iminomethyl]isoquinolin-1-one is a complex organic compound that belongs to the isoquinolinone family. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a morpholinylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(4-methoxyphenyl)-4-[(4-morpholin-4-ylphenyl)iminomethyl]isoquinolin-1-one typically involves multiple steps, including the formation of the isoquinolinone core and the subsequent functionalization of the molecule. One common synthetic route involves the following steps:

    Formation of Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system.

    Introduction of Hydroxy and Methoxyphenyl Groups: The hydroxy and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions, where the isoquinolinone core is treated with appropriate reagents to introduce these functional groups.

    Formation of Iminomethyl Group: The iminomethyl group can be formed through a condensation reaction between an aldehyde and an amine, resulting in the formation of a Schiff base.

    Introduction of Morpholinylphenyl Group: The morpholinylphenyl group can be introduced through a nucleophilic substitution reaction, where the iminomethyl intermediate is treated with a morpholine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(4-methoxyphenyl)-4-[(4-morpholin-4-ylphenyl)iminomethyl]isoquinolin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The iminomethyl group can be reduced to form an amine, resulting in the formation of a secondary or tertiary amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may result in the formation of a ketone derivative, while reduction of the iminomethyl group may result in the formation of an amine derivative.

Scientific Research Applications

3-Hydroxy-2-(4-methoxyphenyl)-4-[(4-morpholin-4-ylphenyl)iminomethyl]isoquinolin-1-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is of interest in the development of new pharmaceuticals due to its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: It can be used as a probe or tool compound in biological studies to investigate cellular pathways and molecular targets.

    Chemical Biology: This compound can be used in chemical biology research to study protein-ligand interactions and enzyme mechanisms.

    Material Science: It may have applications in material science, such as the development of new organic materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(4-methoxyphenyl)-4-[(4-morpholin-4-ylphenyl)iminomethyl]isoquinolin-1-one depends on its specific biological activity. For example, if it exhibits anticancer activity, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival. The molecular targets and pathways involved can include:

    Enzyme Inhibition: The compound may inhibit enzymes such as kinases, proteases, or oxidoreductases, leading to the disruption of cellular processes.

    Signal Transduction: It may interfere with signal transduction pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to altered cellular responses.

    DNA Interaction: The compound may interact with DNA, leading to the inhibition of DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one: This compound lacks the iminomethyl and morpholinylphenyl groups, making it less complex and potentially less biologically active.

    4-[(4-Morpholin-4-ylphenyl)iminomethyl]isoquinolin-1-one: This compound lacks the hydroxy and methoxyphenyl groups, which may affect its chemical reactivity and biological activity.

    2-(4-Methoxyphenyl)-4-[(4-morpholin-4-ylphenyl)iminomethyl]isoquinolin-1-one: This compound lacks the hydroxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

3-Hydroxy-2-(4-methoxyphenyl)-4-[(4-morpholin-4-ylphenyl)iminomethyl]isoquinolin-1-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the hydroxy, methoxyphenyl, and morpholinylphenyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for scientific research.

Properties

IUPAC Name

3-hydroxy-2-(4-methoxyphenyl)-4-[(4-morpholin-4-ylphenyl)iminomethyl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4/c1-33-22-12-10-21(11-13-22)30-26(31)24-5-3-2-4-23(24)25(27(30)32)18-28-19-6-8-20(9-7-19)29-14-16-34-17-15-29/h2-13,18,32H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXBUDMRIOCNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NC4=CC=C(C=C4)N5CCOCC5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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